molecular formula C14H17ClN4O2S B2569086 2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797811-81-4

2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2569086
CAS No.: 1797811-81-4
M. Wt: 340.83
InChI Key: CMXQKAUZBDJUGU-UHFFFAOYSA-N
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Description

2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in tumor cells, and its inhibition can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine hydrochloride
  • 2-chloro-N,N-dimethylpropylamine hydrochloride
  • 2-chloro-N,N-dimethylacetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit carbonic anhydrase IX. This selectivity makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

2-chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-10-8-14(19(2)3)18-13(17-10)9-16-22(20,21)12-7-5-4-6-11(12)15/h4-8,16H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXQKAUZBDJUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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